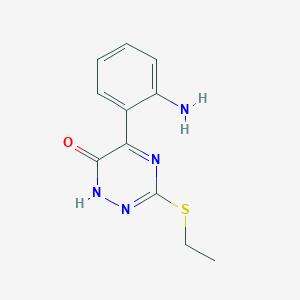
5-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 5-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-6(1H)-one is a triazine derivative, which is a class of heterocyclic compounds known for their three nitrogen atoms in a six-membered ring. Triazines are of significant interest in medicinal chemistry due to their diverse biological activities. Although the provided papers do not directly discuss the synthesis or properties of this specific compound, they do provide insights into the chemistry of related triazine derivatives and their potential applications.
Synthesis Analysis
The synthesis of triazine derivatives can involve various starting materials and reagents. For instance, the paper titled "3-Amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno [2,3-d]pyrimidine: An Efficient Key Precursor for Novel Synthesis of Some Interesting Triazines and Triazepines as Potential Anti-Tumor Agents" describes the use of an intermediate chromeno-pyrimidine compound to produce a range of triazine derivatives through reactions with hydrazonyl halides and other reagents . This suggests that similar methodologies could potentially be applied to synthesize the compound , using appropriate aminophenyl and ethylthio substituents.
Molecular Structure Analysis
The molecular structure of triazine derivatives is characterized by a six-membered ring containing three nitrogen atoms. The specific substituents attached to the ring can significantly influence the compound's chemical behavior and biological activity. The paper does not provide direct information on the molecular structure of 5-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-6(1H)-one, but the structural elucidation of related compounds is typically achieved using spectroscopic methods such as NMR and IR spectroscopy, as well as microanalysis .
Chemical Reactions Analysis
Triazine derivatives can undergo various chemical reactions depending on their substituents. The first paper describes reactions with phenacyl bromide, active methylene compounds, aromatic aldehydes, and activated unsaturated compounds to yield different triazine and triazepine derivatives . These reactions demonstrate the versatility of triazine chemistry and suggest that the compound of interest may also participate in similar reactions, potentially leading to a variety of products with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The second paper discusses a triazine derivative that inhibits the lignification process in plants, indicating that such compounds can interact with biological systems, possibly due to their ability to inhibit electron carrier systems . While the specific properties of 5-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-6(1H)-one are not detailed in the provided papers, it can be inferred that its physical and chemical properties would be relevant to its function as a biological agent, potentially as an inhibitor similar to other triazine derivatives.
Scientific Research Applications
Anticancer Activity
5-(2-Aminophenyl)-3-(ethylthio)-1,2,4-triazin-6(1H)-one derivatives have been studied extensively for their potential anticancer properties. Research indicates that these compounds exhibit pronounced cytostatic activity against specific cell lines of melanoma, non-small cell lung cancer, kidney cancer, and cancer of the central nervous system. The structural variety of these derivatives allows for the targeting of different cancer cell lines, hinting at the adaptability of these compounds in cancer treatment strategies (Voskoboynik et al., 2018).
Antimicrobial and Antiviral Properties
The derivatives of 5-(2-Aminophenyl)-3-(ethylthio)-1,2,4-triazin-6(1H)-one have also been identified as potent antimicrobial and antiviral agents. Synthesis of various derivatives has led to compounds with good to moderate activities against a range of microorganisms, including bacteria and fungi. Additionally, some derivatives have shown promising antiviral activities, notably against vaccinia virus, indicating the broad spectrum of biological activities these compounds possess (Bektaş et al., 2007; Rusinov et al., 2012; Ashok & Holla, 2007; Nosulenko et al., 2014).
Chemical Synthesis and Reactivity
The compound and its derivatives have been a focal point in chemical synthesis, showcasing a wide range of reactions with different chemicals, leading to various novel derivatives. These reactions include condensation with aryl isocyanates and isothiocyanates, interaction with indole and amino acids, and reaction with cyclic anhydrides of non-symmetric dicarboxylic acids. These synthetic routes highlight the compound's versatility and potential in generating a multitude of derivatives, each with unique chemical and biological properties (Voskoboynik et al., 2018; Voskoboynik et al., 2015).
Potential as Antimicrobial Agents
A significant application of these derivatives is in the realm of antimicrobial agents. Studies have shown that the synthesized derivatives have promising antibacterial and antifungal activities against a variety of microorganisms, pointing towards their potential in combating infections and contributing to the field of antimicrobial chemotherapy (Ashok & Holla, 2007; Holla et al., 2003).
properties
IUPAC Name |
5-(2-aminophenyl)-3-ethylsulfanyl-1H-1,2,4-triazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-2-17-11-13-9(10(16)14-15-11)7-5-3-4-6-8(7)12/h3-6H,2,12H2,1H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCGZOTZHGPXHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NNC(=O)C(=N1)C2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-6(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

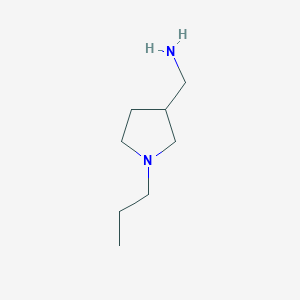
![1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine](/img/structure/B1292914.png)
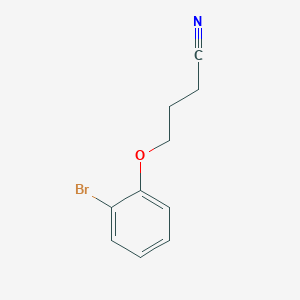
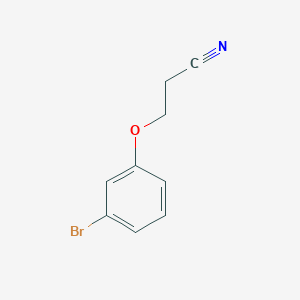


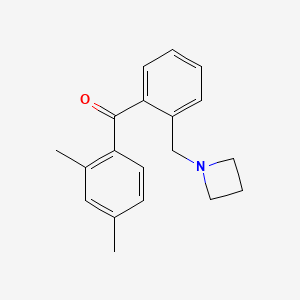






![3'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1292943.png)